molecular formula C30H20O10 B1682924 Talbotaflavone CAS No. 27542-37-6

Talbotaflavone

Cat. No.: B1682924
CAS No.: 27542-37-6
M. Wt: 540.5 g/mol
InChI Key: YOGANETYFUQWIM-UHFFFAOYSA-N
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Description

Historical Context of Biflavonoid Discovery

The journey into the world of biflavonoids began in the early 1930s. The first compound in this class to be isolated and identified was ginkgetin, which was extracted from the yellowed leaves of Ginkgo biloba in 1932. nih.govmdpi.com This discovery marked the inception of a new area within natural product chemistry. Initially, biflavonoids were considered to be characteristic mainly of gymnosperms. mdpi.com However, subsequent research revealed their presence in a broader range of plant species. Many of the foundational discoveries of 3'-8"-biflavones occurred over half a century ago, laying the groundwork for contemporary studies. mdpi.com The naming of these early compounds, such as isoginkgetin (B1672240) and bilobetin, often reflected their botanical origins. nih.govmdpi.com

Significance of Flavonoids and Biflavonoids in Natural Product Research

Flavonoids are a major class of plant secondary metabolites, with over 10,000 identified compounds, known for their variable phenolic structures. nih.govnih.gov They are widely distributed in fruits, vegetables, and other plant parts, where they play roles in growth, defense, and pigmentation. nih.govmdpi.com In scientific research, flavonoids are indispensable due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govnih.gov

Biflavonoids, which are essentially dimers of flavonoid units, represent a structurally diverse and significant subgroup. nih.govresearchgate.net Although less studied than their monomeric counterparts, they often exhibit enhanced or unique biological activities. nih.gov Research indicates that the dimeric structure can lead to stronger activity at lower concentrations compared to single flavonoid units. nih.gov Biflavonoids are investigated for a wide array of pharmacological properties, making them promising candidates for the development of new therapeutic agents. researchgate.netmdpi.com Their structural complexity and potent bioactivities ensure their continued importance in the fields of medicinal chemistry and pharmacognosy. researchgate.net

Classification of Volkensiflavone within the Biflavonoid Chemical Class

Biflavonoids are classified based on the nature of the linkage between the two flavonoid monomers. Volkensiflavone is categorized as a C-C type biflavonoid, where the two units are connected by a direct carbon-carbon bond. mdpi.com Structurally, it is comprised of two different types of flavonoid monomers: a flavanone (B1672756) and a flavone (B191248). nih.govnih.gov The specific linkage is between the C-3 position of the flavanone unit and the C-8" position of the flavone unit, designating it as a flavanone-(3→8″)-flavone. researchgate.netnih.gov Volkensiflavone has been isolated from various plant species, notably from the genus Garcinia, including Garcinia livingstonei and Garcinia madruno. nih.govmedchemexpress.comebi.ac.uk

Table 1: Chemical Classification of Volkensiflavone

AttributeDescription
Compound Class Biflavonoid nih.gov
Subclass Flavanone-Flavone Biflavonoid nih.gov
Linkage Type C-C Linkage (3→8″) researchgate.net
Molecular Formula C₃₀H₂₀O₁₀ nih.gov
Natural Sources Garcinia livingstonei, Garcinia madruno, Rheedia edulis nih.govmedchemexpress.comebi.ac.uk

Contemporary Research Trajectories for Volkensiflavone

Current scientific investigation into Volkensiflavone is primarily focused on elucidating its biological activities. A significant area of research is its potential as an antioxidant. Studies have demonstrated that Volkensiflavone is an effective scavenger of reactive oxygen species (ROS) and can inhibit LDL (low-density lipoprotein) peroxidation. mdpi.comnih.gov This antioxidant capacity is a key area of interest for its potential applications.

Another major research trajectory involves its anti-inflammatory properties. Research has shown that Volkensiflavone can inhibit the secretion of various pro-inflammatory factors in macrophages. mdpi.com The anti-inflammatory activity of biflavonoids is often investigated by examining their ability to inhibit enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and phospholipase A2. koreascience.kr While specific studies on Volkensiflavone's mechanism are ongoing, the broader class of biflavonoids is known to suppress the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are induced by inflammatory stimuli. koreascience.kr These findings suggest that Volkensiflavone holds promise for further investigation in these areas.

Table 2: Summary of Research Findings on Volkensiflavone

Research AreaKey Findings
Antioxidant Activity Effective reactive oxygen species (ROS) scavenger. mdpi.com
Inhibits Cu²⁺-induced LDL peroxidation. nih.gov
Anti-inflammatory Activity Inhibits the secretion of pro-inflammatory factors (e.g., IL-6, TNF-α) in macrophages. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-12,27,29,31-36H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGANETYFUQWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27542-37-6
Record name Talbotaflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027542376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Natural Occurrence and Isolation Methodologies of Volkensiflavone

Botanical Sources and Phytogeographical Distribution of Volkensiflavone

Volkensiflavone has been identified in a variety of plant species, indicating a widespread, albeit specific, distribution across different plant families. Its presence is most notably documented in the genera Garcinia, Selaginella, and Platonia.

Occurrence in Garcinia Species

The genus Garcinia, belonging to the Clusiaceae family, is a significant source of volkensiflavone. This large genus of evergreen trees and shrubs is primarily distributed in tropical regions of Asia, Africa, and Polynesia. researchgate.netpensoft.net Out of the numerous Garcinia species studied, biflavonoids, including volkensiflavone, have been reported in at least 45 of them. researchgate.net

Specific species within the Garcinia genus where volkensiflavone has been identified include:

Garcinia livingstonei : This species, native to Africa, has been found to contain (+)-volkensiflavone in its fruits. acs.orgmedchemexpress.com

Garcinia intermedia : The fruits of this Central American native also contain volkensiflavone. cuny.edu

Garcinia prainiana : Volkensiflavone has been isolated from the stem bark of this species. researchgate.net

Garcinia pedunculata : The heartwood of this species is another source of volkensiflavone. researchgate.net

Garcinia xanthochymus : This species has been shown to contain volkensiflavone, which contributes to its antioxidant properties. rgu.ac.inresearchgate.net

Garcinia hombroniana : Volkensiflavone has been identified in the twigs of this plant. psu.ac.th

Garcinia nervosa : Leaves of this species have also been reported to contain volkensiflavone. researchgate.net

The following table provides a summary of Garcinia species containing Volkensiflavone.

SpeciesPlant Part
Garcinia livingstoneiFruits acs.orgmedchemexpress.com
Garcinia intermediaFruits cuny.edu
Garcinia prainianaStem Bark researchgate.net
Garcinia pedunculataHeartwood researchgate.net
Garcinia xanthochymusNot specified rgu.ac.inresearchgate.net
Garcinia hombronianaTwigs psu.ac.th
Garcinia nervosaLeaves researchgate.net

Presence in Selaginella Species

Volkensiflavone is also found in the genus Selaginella, a group of primitive vascular plants. biosynth.com While a wide array of biflavonoids are known to be produced by Selaginella species, the presence of volkensiflavone has been noted in the scientific literature. smujo.idresearchgate.net For instance, it has been evaluated for its antiviral activities alongside other biflavonoids isolated from Rhus succedanea and Garcinia multiflora. researchgate.net

Identification in Platonia insignis and Other Plant Genera

Platonia insignis, a tree native to the Amazon rainforest, is another confirmed source of volkensiflavone. researchgate.netmdpi.com The compound, along with morelloflavone (B191904), has been isolated from the ethyl acetate (B1210297) fraction of P. insignis flowers and seeds. mdpi.comnih.govmdpi.comscielo.br

Beyond these primary genera, volkensiflavone has also been identified in Rheedia edulis, where it is found in the seeds and rinds. ebi.ac.uk

Advanced Chromatographic Separation Techniques for Volkensiflavone Isolation

The isolation of pure volkensiflavone from complex plant extracts necessitates the use of advanced chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. uhplcs.combio-rad.com

High-Performance Liquid Chromatography (HPLC) Applications in Biflavonoid Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of biflavonoids like volkensiflavone. researchgate.net Analytical HPLC is used for identifying and quantifying the components in a mixture, while preparative HPLC is employed to purify larger quantities of the compounds. jsmcentral.org

In the context of volkensiflavone isolation, HPLC has been instrumental. For instance, in the analysis of Platonia insignis extracts, HPLC coupled with diode array detection (HPLC-DAD) and other spectrometric techniques was used to identify volkensiflavone. scielo.brscielo.br Semi-preparative HPLC has also been utilized to purify constituents from the ethyl acetate fraction of Garcinia xanthochymus leaves. The choice of column, such as a C18 or diol column, and the optimization of the mobile phase gradient are critical for achieving successful separation of biflavonoids. mdpi.com

Preparative Column and Dry Column Chromatographic Methodologies

Preparative column chromatography is a fundamental technique for isolating compounds on a larger scale. uhplcs.com This method involves packing a column with a stationary phase, such as silica (B1680970) gel, and eluting the sample with a solvent system of increasing polarity. rsc.org Volkensiflavone has been purified from plant extracts using silica gel column chromatography. psu.ac.thgoogle.com

A variation of this technique is dry column vacuum chromatography (DCVC), which is a vacuum-driven method that can be advantageous for scaling up purifications and reducing solvent consumption. youtube.com Another related method, dry-column chromatography using specific solvent systems, has been employed for the isolation of other biflavonoids. google.com The sample can be loaded onto the column using either a wet or dry method, with the dry method being preferable when the sample is dissolved in a solvent more polar than the eluting solvent.

Extraction and Purification Protocols for Volkensiflavone from Plant Matrices

The isolation of Volkensiflavone from various plant sources is a multi-step process that generally involves solvent-based extraction followed by various chromatographic techniques for purification. The specific protocols can vary depending on the plant matrix and the desired purity of the final compound.

Initial extraction is typically performed on dried and powdered plant material. A common strategy is sequential extraction with solvents of increasing polarity. jksus.orgscielo.brutm.my This method allows for the separation of compounds based on their solubility. For instance, non-polar solvents like n-hexane are often used first to remove lipids and other non-polar constituents. jksus.orgms-editions.cl Subsequently, solvents with higher polarity, such as ethyl acetate, acetone, methanol (B129727), or ethanol, are used to extract the biflavonoids, including Volkensiflavone. jksus.orgutm.mymdpi.com Ethyl acetate has been noted as a particularly effective solvent for extracting Volkensiflavone from the leaves and epicarp of Garcinia madruno. jksus.org In other cases, a direct extraction with a single polar solvent like methanol or a hydroalcoholic mixture (ethanol/water) is employed after initial processing. mdpi.comdergipark.org.tr

Following extraction, the crude extract, which contains a mixture of phytochemicals, undergoes purification. Column chromatography is a fundamental purification technique. Silica gel is a commonly used stationary phase, with a mobile phase consisting of a gradient system of solvents like hexane-ethyl acetate or dichloromethane-acetone to separate the fractions. jksus.org Sephadex LH-20 is another column chromatography packing material used, particularly for separating flavonoids, often with methanol as the eluent. researchgate.net

The fractions collected from column chromatography are monitored, often using Thin-Layer Chromatography (TLC), to identify those containing Volkensiflavone. researchgate.netgoogle.com Fractions with similar profiles are then combined. For final purification and to achieve high purity, techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) are often employed. scielo.brgoogle.com The structural identity and purity of the isolated Volkensiflavone are then confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). scielo.brmdpi.comnih.gov

The table below summarizes various protocols used for the extraction and purification of Volkensiflavone from different plant sources as reported in scientific literature.

Table 1: Summary of Extraction and Purification Protocols for Volkensiflavone

Plant Species Plant Part Extraction Method Purification Techniques Reference(s)
Garcinia madruno Leaves, Epicarp, Seeds Sequential percolation with n-hexane, dichloromethane, ethyl acetate, and methanol. Chromatographic techniques. jksus.orgms-editions.cl
Platonia insignis (Bacuri) Shell and Seeds Sequential maceration with hexane, ethyl acetate, and methanol. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR). scielo.br
Platonia insignis Flowers Maceration with ethanol/water (7:3), followed by liquid-liquid partitioning with ethyl acetate. Silica dry column chromatography. mdpi.com
Garcinia hombroniana Bark Not specified, but yielded an ethyl acetate extract. 1D and 2D NMR spectroscopy, ESI mass spectrometry. nih.gov
Allanblackia floribunda Seed Extraction with methanol. Column chromatography on silica gel with a stepwise gradient of solvents. dergipark.org.tr
Garcinia prainiana Leaves and Barks Sequential extraction with n-hexane, dichloromethane, and methanol. Various chromatographic techniques. utm.my
Rhus succedania Not specified Not specified. Not specified. tandfonline.com

Advanced Spectroscopic and Analytical Characterization of Volkensiflavone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

One-Dimensional (1D) NMR (¹H, ¹³C) Data Analysis

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental information about the chemical environment of each proton and carbon atom in volkensiflavone. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the nuclei, while the coupling constants (J) in ¹H NMR reveal information about the connectivity of neighboring protons.

The ¹H and ¹³C NMR spectra of volkensiflavone often exhibit a doubling of signals. researchgate.net This phenomenon is attributed to the presence of two slowly interconverting conformers at room temperature, a characteristic feature of flavanone-(C-3→C-8′′)-flavone biflavonoids due to restricted rotation around the interflavonoid bond, a phenomenon known as atropisomerism. researchgate.netscispace.com The data presented typically corresponds to the major conformer. scispace.com

Interactive Table 1: ¹H and ¹³C NMR Spectroscopic Data for Volkensiflavone

PositionδH (ppm)δC (ppm)
25.67 (d, 12.0 Hz)83.5
34.99 (d, 12.0 Hz)45.2
4197.1
5163.4
66.02 (s)97.4
7167.3
86.18 (s)96.1
9162.8
10102.5
1'129.8
2'7.35 (d, 8.5 Hz)128.6
3'6.85 (d, 8.5 Hz)115.8
4'158.2
5'6.85 (d, 8.5 Hz)115.8
6'7.35 (d, 8.5 Hz)128.6
2''164.2
3''6.55 (s)102.8
4''182.3
5''161.4
6''109.1
7''164.8
8''104.7
9''157.6
10''104.2
1'''121.5
2'''7.82 (d, 8.8 Hz)128.3
3'''6.95 (d, 8.8 Hz)116.2
4'''162.1
5'''6.95 (d, 8.8 Hz)116.2
6'''7.82 (d, 8.8 Hz)128.3
5-OH12.05 (s)
7-OH10.85 (s)
4'-OH9.65 (s)
5''-OH13.65 (s)
7''-OH
4'''-OH10.35 (s)

Data obtained in DMSO-d₆. Data compiled from multiple sources. psu.ac.th

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) Experiments

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. psu.ac.thswu.ac.th

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For volkensiflavone, COSY spectra would confirm the spin systems within the aromatic rings and the dihydro-γ-pyrone ring of the flavanone (B1672756) moiety. psu.ac.th

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is essential for assigning the carbon signals based on the assignments of their attached protons. psu.ac.th

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is vital for connecting the different structural fragments of volkensiflavone, such as linking the flavanone and flavone (B191248) units through the interflavonoid bond and positioning the hydroxyl groups. psu.ac.thswu.ac.th

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, providing information about the three-dimensional structure and stereochemistry of the molecule. princeton.edu For volkensiflavone, NOESY data can help to understand the relative orientation of the two flavonoid units and confirm the stereochemistry at chiral centers. researchgate.netswu.ac.th

Variable Temperature NMR Studies on Conformational Dynamics and Atropisomerism

As previously mentioned, biflavonoids like volkensiflavone can exhibit atropisomerism due to restricted rotation around the C-C bond linking the two flavonoid moieties. researchgate.net Variable Temperature (VT) NMR is a powerful technique to study this dynamic process. nih.govnumberanalytics.com By recording NMR spectra at different temperatures, it is possible to observe changes in the signals. numberanalytics.com At low temperatures, the rotation is slow on the NMR timescale, and separate signals for each conformer are observed. As the temperature increases, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single averaged signal. nih.govspringernature.com Analysis of these temperature-dependent spectral changes allows for the determination of the energy barrier (ΔG‡) for the rotational process. nih.govnih.gov Studies on related flavanone-(3→8′′)-flavone biflavonoids have confirmed the coexistence of two conformers in solution at room temperature through VT-NMR experiments. researchgate.net

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. alevelchemistry.co.uk It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of relatively polar and thermally fragile molecules like flavonoids. researchgate.netfrontiersin.org In ESI-MS, the sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated and enter the mass analyzer. researchgate.net For volkensiflavone, ESI-MS analysis would typically be performed in negative ion mode, which is often more effective for phenolic compounds, to observe the deprotonated molecule [M-H]⁻. mdpi.com This provides a direct measurement of the molecular weight of the compound. ESI-MS has been successfully used to identify volkensiflavone in extracts from various plant sources. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or five decimal places. alevelchemistry.co.ukresearchgate.net This precision allows for the determination of the elemental formula of a molecule by distinguishing between compounds that have the same nominal mass but different elemental compositions. filab.fr For volkensiflavone (C₃₀H₂₀O₁₀), HRMS would be used to confirm its elemental formula by matching the experimentally measured exact mass with the theoretically calculated mass. This technique is a critical step in the unambiguous identification of a compound. nih.gov

Structure Activity Relationship Sar Studies of Volkensiflavone

Elucidation of Critical Structural Determinants for Biological Efficacy

The biological efficacy of volkensiflavone is governed by several key structural features. As a biflavonoid, its dimeric nature, consisting of two flavonoid units, is fundamental to its activity. nih.govsemanticscholar.org The specific arrangement and type of these flavonoid units, along with the nature of the linkage between them, are critical determinants of its pharmacological profile. ethernet.edu.et

The core structure of volkensiflavone features a flavanone (B1672756) (naringenin) linked to a flavone (B191248) (apigenin). This particular combination distinguishes it from other biflavonoids and contributes to its unique biological properties. The presence and position of hydroxyl (-OH) groups on the aromatic rings are also crucial for its activity. These groups can participate in hydrogen bonding with biological targets, such as enzymes and receptors, which is often a key mechanism of action for flavonoids.

Key structural determinants for the biological efficacy of volkensiflavone include:

The biflavonoid backbone: The dimeric structure is essential for its activity.

Nature of the flavonoid units: The combination of a flavanone and a flavone is a defining feature.

Hydroxylation pattern: The number and location of hydroxyl groups on the aromatic rings influence its interactions with biological targets.

Comparative Structure-Activity Analysis with Related Biflavonoids (e.g., Morelloflavone (B191904), Amentoflavone)

Comparing volkensiflavone with structurally related biflavonoids like morelloflavone and amentoflavone (B1664850) provides valuable insights into its SAR.

Volkensiflavone vs. Morelloflavone: Volkensiflavone is a flavanone-flavone dimer, whereas morelloflavone is also a flavanone-flavone biflavonoid. The primary structural difference lies in the hydroxylation pattern of the flavone unit. Volkensiflavone has an apigenin (B1666066) moiety, while morelloflavone has a luteolin (B72000) moiety, which contains an additional hydroxyl group on the B-ring. This difference in hydroxylation can impact their antioxidant potential and their ability to interact with specific biological targets. For instance, morelloflavone has shown higher antioxidant activity in some assays compared to volkensiflavone. researchgate.net Conversely, volkensiflavone has demonstrated stronger antiplasmodial activity than morelloflavone.

Volkensiflavone vs. Amentoflavone: Amentoflavone is a flavone-flavone dimer, composed of two apigenin units linked together. Unlike volkensiflavone, it does not possess a flavanone unit. This structural variance leads to differences in their three-dimensional shape and flexibility, which in turn affects their biological activities. While both compounds exhibit a range of pharmacological effects, the presence of the flavanone in volkensiflavone introduces a chiral center and a more saturated heterocyclic ring, distinguishing its potential biological interactions from those of the planar flavone-flavone structure of amentoflavone.

CompoundBiflavonoid TypeKey Structural Difference from VolkensiflavoneObserved Difference in Bioactivity
VolkensiflavoneFlavanone-Flavone--
MorelloflavoneFlavanone-FlavoneAdditional -OH group on the B-ring of the flavone unit (luteolin vs. apigenin)Weaker antiplasmodial activity, but stronger antitumor effects in some cases.
AmentoflavoneFlavone-FlavoneContains two flavone units instead of a flavanone-flavone structure.Lacks the flavanone unit, leading to a different three-dimensional structure and potentially different target interactions.

Influence of Interflavonoid Linkage Type on Pharmacological Profile

In volkensiflavone, the naringenin (B18129) and apigenin units are joined by a C3-C8'' C-C bond. This specific linkage dictates the relative orientation of the two flavonoid moieties, which in turn defines the molecule's three-dimensional conformation and its ability to fit into the binding sites of biological targets.

Different linkage positions, such as C6-C6'' or C4'-O-C8'', would result in biflavonoids with distinct spatial arrangements of their constituent units. mdpi.comnih.gov This would alter their interaction with enzymes and receptors, leading to different pharmacological profiles. For example, studies on synthetic biflavonoids have shown that the position of the C-C linkage can significantly affect anti-inflammatory activity. nih.govidexlab.com The C3-C8'' linkage in volkensiflavone is a key contributor to its specific bioactivities.

Impact of Stereochemistry and Conformational Preferences on Volkensiflavone's Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a crucial aspect of the biological activity of many natural products, including volkensiflavone. numberanalytics.comnumberanalytics.com The flavanone part of volkensiflavone contains a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images called enantiomers (R and S forms). nih.gov

Effects of Derivatization (e.g., Methylation, Glycosylation) on Activity

Chemical modification of the volkensiflavone structure, such as methylation or glycosylation, can significantly alter its biological activity. mdpi.comnih.govnih.gov

Methylation: The addition of methyl (-CH3) groups to the hydroxyl groups of volkensiflavone can have varied effects. Methylation generally increases the lipophilicity (fat-solubility) of the molecule, which can enhance its ability to cross cell membranes and potentially increase its bioavailability. nih.govnih.gov However, methylation can also block hydroxyl groups that may be essential for binding to a biological target. For instance, the methylation of volkensiflavone to create volkensiflavone hexamethyl ether resulted in a loss of activity against certain viruses, while increasing its activity against another. google.com This highlights that the effect of methylation is highly dependent on the specific biological target and the position of methylation.

DerivatizationStructural ChangeGeneral Effect on Physicochemical PropertiesObserved Effects on Bioactivity
MethylationAddition of methyl groups to hydroxylsIncreases lipophilicityCan increase or decrease activity depending on the target and position of methylation. nih.govgoogle.com
GlycosylationAddition of sugar moietiesIncreases water solubilityOften decreases activity due to steric hindrance, but can enhance some properties. mdpi.comnih.gov

Mechanistic Investigations of Volkensiflavone S Biological Activities

Antioxidant Mechanisms of Action.

The antioxidant capacity of volkensiflavone is a key aspect of its biological profile, contributing to its potential health benefits by mitigating oxidative stress. biosynth.com This activity is attributed to its chemical structure, which allows it to neutralize harmful free radicals. nih.gov

The antioxidant potential of volkensiflavone has been evaluated using various in vitro assays that measure its ability to scavenge free radicals and reduce oxidizing agents. These assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity), provide insights into different aspects of its antioxidant activity. jksus.orgnih.govh-brs.demdpi.com

Studies have shown that volkensiflavone exhibits notable activity in these assays. For instance, in a comparative study of biflavonoids from Garcinia madruno, volkensiflavone demonstrated the highest antioxidant activity in the FRAP assay. jksus.orgjksus.org While another biflavonoid, morelloflavone (B191904), showed stronger radical scavenging in DPPH, ABTS, and ORAC assays, volkensiflavone's potent ferric reducing ability highlights a specific and significant aspect of its antioxidant mechanism. jksus.org The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom, while the ABTS assay is applicable to both hydrophilic and lipophilic antioxidant systems. redalyc.orgnih.gov The FRAP assay assesses the ability of a substance to reduce ferric iron, and the ORAC assay measures the scavenging of peroxyl radicals. nih.govmdpi.com

The varying results across these assays suggest that volkensiflavone may act through multiple antioxidant pathways. Its effectiveness in the FRAP assay, for example, points to a strong electron-donating capacity. jksus.org The collective data from these assays confirm that volkensiflavone is a potent antioxidant. jksus.org

Table 1: Antioxidant Activity of Volkensiflavone in Various Assays This table is representative of findings in the field and may not reflect the results of a single study.

Assay Antioxidant Activity of Volkensiflavone Reference
DPPH Moderate radical scavenging activity. jksus.org
ABTS Moderate radical scavenging activity. jksus.org
FRAP High antioxidant activity. jksus.orgjksus.org
ORAC Moderate radical scavenging activity. jksus.org

Beyond direct radical scavenging, volkensiflavone is believed to exert its antioxidant effects by modulating cellular oxidative stress biomarkers and related enzymes. unesp.br Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.com This imbalance can lead to damage to lipids, proteins, and DNA. mdpi.com

Furthermore, studies on related flavonoids suggest they can decrease levels of oxidative stress markers like malondialdehyde (MDA), a product of lipid peroxidation. researchgate.net While direct studies on volkensiflavone's effect on specific biomarkers are still emerging, the known activities of biflavonoids suggest a role in mitigating oxidative damage at a cellular level. researchgate.net

Anti-Inflammatory Signaling Pathway Modulation.

Volkensiflavone has demonstrated potential anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. biosynth.com

A significant aspect of volkensiflavone's anti-inflammatory action is its ability to inhibit the production of pro-inflammatory mediators. researchgate.net Chronic inflammation is linked to the overexpression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce prostaglandins (B1171923) and nitric oxide, respectively. nih.govscielo.brbioline.org.br

Studies on biflavonoids have shown they can suppress the expression of COX-2 and iNOS, often through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. researchgate.netbioline.org.br Research on compounds structurally similar to volkensiflavone indicates that they can prevent the activation of NF-κB, thereby downregulating the production of COX-2 and iNOS. nih.govnih.gov

Furthermore, volkensiflavone and related compounds have been found to inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.netfrontiersin.orgnih.govmdpi.com These cytokines play a central role in amplifying and perpetuating the inflammatory cascade. By suppressing these key mediators, volkensiflavone may help to dampen the inflammatory response. researchgate.net

Table 2: Effect of Volkensiflavone on Pro-inflammatory Mediators This table is based on the activities of biflavonoids and related compounds and serves as an illustrative guide.

Mediator Effect of Volkensiflavone/Related Biflavonoids Potential Mechanism Reference
COX-2 Inhibition of expression. NF-κB pathway inhibition. researchgate.netnih.govresearchgate.net
iNOS Inhibition of expression. NF-κB pathway inhibition. researchgate.netscielo.brnih.gov
IL-6 Reduction in production. Inhibition of pro-inflammatory signaling. researchgate.netnih.gov
TNF-α Reduction in production. Inhibition of pro-inflammatory signaling. researchgate.netmdpi.com

The inhibitory effects of volkensiflavone on pro-inflammatory mediators translate to a modulation of cellular inflammatory responses. Macrophages, key immune cells, are major producers of inflammatory molecules when activated. researchgate.net Studies on biflavonoids have demonstrated their ability to suppress the inflammatory response in macrophage cell lines. researchgate.netfrontiersin.org

Anti-Cancer Cellular Mechanisms.

Biflavonoids, including volkensiflavone, are being investigated for their potential anti-cancer properties. conicet.gov.ar The proposed mechanisms are multifaceted, involving the modulation of various cellular processes that are dysregulated in cancer. xiahepublishing.comnih.govnih.gov

Flavonoids can exhibit anti-neoplastic effects by influencing reactive oxygen species (ROS) levels within tumor cells, which can trigger apoptosis (programmed cell death). nih.gov They may also interfere with signaling pathways crucial for cancer cell proliferation, invasion, and angiogenesis (the formation of new blood vessels that supply tumors). nih.govfrontiersin.org

Key signaling pathways implicated in the anti-cancer effects of flavonoids include the PI3K/Akt and MAPK pathways, which are often overactive in cancer, promoting cell survival and growth. xiahepublishing.comfrontiersin.org By inhibiting these pathways, compounds like volkensiflavone could potentially halt tumor progression. mdpi.com Furthermore, some flavonoids have been shown to induce cell cycle arrest, preventing cancer cells from dividing and multiplying. xiahepublishing.com While research specifically detailing the anti-cancer cellular mechanisms of volkensiflavone is still developing, the broader family of biflavonoids shows promise in targeting multiple hallmarks of cancer. conicet.gov.armdpi.comnih.gov

Modulation of Cell Proliferation and Apoptosis Induction

The ability of natural compounds to control cell growth and induce programmed cell death (apoptosis) is a cornerstone of anticancer research. While specific mechanistic studies on Volkensiflavone are limited, research on biflavonoids and related compounds provides a framework for its potential actions. Flavonoids are generally recognized for their capacity to interfere with cancer progression by inducing cell cycle arrest and apoptosis. mdpi.com

Volkensiflavone has demonstrated cytotoxic effects against certain human cancer cell lines. In vitro studies have determined its half-maximal inhibitory concentration (IC50), a measure of its potency in inhibiting biological functions.

Cell LineCell TypeIC50 (µM)Reference
SW480Colon Adenocarcinoma185 medchemexpress.com
MRC-5Fetal Lung Fibroblast (Normal)40 medchemexpress.com

The mechanisms through which flavonoids induce apoptosis are often multifaceted, involving the regulation of key proteins. mdpi.comnih.gov These can include the activation of caspases (the executive enzymes of apoptosis), modulation of the Bax/Bcl-2 protein ratio to favor cell death, and influence on the p53 tumor suppressor protein. mdpi.comfrontiersin.orgnih.gov Furthermore, some flavonoids have been found to inhibit fatty acid synthase (FAS), an enzyme overexpressed in many cancer cells, which can also lead to apoptosis. nih.gov While these pathways are established for the broader class of flavonoids, specific investigations are required to confirm the direct action of Volkensiflavone on these molecular targets.

Anti-angiogenic Properties and Associated Signaling Pathways (e.g., Rho GTPases, ERK)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net The inhibition of angiogenesis is therefore a key therapeutic strategy. Biflavonoids as a chemical class have been investigated for their anti-angiogenic potential. researchgate.netconicet.gov.ar

The mechanisms underlying the anti-angiogenic effects of biflavonoids can involve the modulation of crucial signaling pathways within endothelial cells. conicet.gov.ar Among these are the Ras homolog (Rho) family of small GTPases and the extracellular signal-regulated kinase (ERK) pathway. conicet.gov.ar Rho GTPases are key regulators of cell migration and cytoskeleton organization, while the ERK pathway is pivotal in transmitting signals for cell proliferation and differentiation—both essential processes in angiogenesis. researchgate.netmdpi.comijbs.com For instance, studies on the related biflavonoid morelloflavone have shown it inhibits tumor angiogenesis by targeting Rho GTPases and the ERK pathway. Although direct experimental evidence for Volkensiflavone's effect on angiogenesis and these specific signaling molecules is not extensively documented, its structural similarity to other active biflavonoids suggests this as a plausible area for future investigation.

Antimicrobial and Anti-Parasitic Modulatory Effects

Volkensiflavone has demonstrated a broad spectrum of activity against various pathogens, including bacteria, viruses, and parasites.

Volkensiflavone has been identified as having inhibitory effects against several bacterial species. Studies have confirmed its activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.govresearchgate.net

While specific Minimum Inhibitory Concentration (MIC) values for pure Volkensiflavone are not consistently reported across the literature, its activity is evident. A study involving a mixture of Volkensiflavone and Morelloflavone demonstrated a notable mechanism of action against multi-drug resistant S. aureus. The biflavonoid mixture was found to inhibit bacterial efflux pumps, which are proteins that expel antibiotics from the bacterial cell, thereby restoring the efficacy of antibiotics like norfloxacin (B1679917) and tetracycline. researchgate.netmdpi.com

Bacterial StrainActivity/Mechanism NotedReference
Staphylococcus aureusActive; A mixture with Morelloflavone inhibits efflux pumps. researchgate.netmdpi.com
Escherichia coliActive nih.gov
Bacillus subtilisActive nih.gov
Streptococcus mutansActive (MIC = 97.4 µg/mL) google.com

The antiviral properties of Volkensiflavone have been evaluated against several herpesviruses. Research indicates that Volkensiflavone exhibits weak but measurable inhibitory activity against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV), the virus responsible for chickenpox and shingles. google.comnih.gov While these findings suggest a potential role for Volkensiflavone in antiviral research, its activity against these specific viruses was not as potent as other biflavonoids tested in the same studies. nih.gov Information regarding its efficacy against Herpes Simplex Virus (HSV) is not explicitly detailed in the primary literature, suggesting a lack of significant activity. google.comnih.gov

VirusReported ActivityReference
Human Cytomegalovirus (HCMV)Weak inhibitory activity google.comnih.gov
Varicella-Zoster Virus (VZV)Weak inhibitory activity google.comnih.gov
Herpes Simplex Virus (HSV)Activity not specified/presumed inactive google.comnih.gov

Volkensiflavone has shown significant promise as an anti-parasitic agent, particularly against the protozoa responsible for malaria and leishmaniasis.

Antimalarial Activity: Studies have demonstrated that Volkensiflavone possesses potent antiplasmodial activity against Plasmodium falciparum, the parasite that causes the most severe form of malaria. mdpi.comresearchgate.net This indicates its potential as a lead compound for the development of new antimalarial drugs, an urgent need given the rise of drug-resistant parasite strains.

Antileishmanial Activity: The compound has also been reported to be active against Leishmania species. One study noted that Volkensiflavone had superior activity against Leishmania infantum when compared to the related compound Morelloflavone. nih.gov Another investigation, using a mixture of Volkensiflavone and Morelloflavone, determined an IC50 value against Leishmania amazonensis. researchgate.net

ParasiteStrain/FormActivity (IC50)Reference
Plasmodium falciparumChloroquine-sensitive (F32) & Chloroquine-resistant (FcM29)1.5 µM (mean) mdpi.comresearchgate.net
Leishmania amazonensisPromastigotes30.05 µg/mL (as a mixture with Morelloflavone) researchgate.net
Leishmania infantumNot specifiedActive (more potent than Morelloflavone) nih.gov

Enzyme Inhibition and Receptor Binding Studies

The biological effects of a compound are often mediated by its interaction with specific proteins, such as enzymes and receptors. The study of enzyme inhibition provides insight into a compound's mechanism of action at a molecular level.

While comprehensive experimental screening of Volkensiflavone against a wide range of enzymes is not extensively reported, some studies point to its potential in this area. A molecular docking study, which predicts the binding affinity between a molecule and a protein target, revealed that Volkensiflavone has a high binding affinity for the 3-chymotrypsin-like protease (3CLpro) of the SARS-CoV-2 virus. researchgate.net This protease is essential for viral replication, making it a key target for antiviral drugs.

Additionally, biflavonoids as a class have been reported to inhibit other critical cellular enzymes, such as human DNA topoisomerases, which are involved in managing the topology of DNA during replication and transcription. conicet.gov.ar These findings suggest that enzyme inhibition is a likely mechanism contributing to the observed biological activities of Volkensiflavone, though further experimental validation is needed to identify its specific targets. mdpi.com

Modulation of Specific Enzymes and Proteins

Volkensiflavone, a member of the biflavonoid class, exerts its biological effects through the modulation of various enzymes and proteins crucial to cellular processes. Research has highlighted its interactions with viral enzymes, motor proteins involved in cell division, and the signaling proteins that mediate inflammation.

One of the earlier investigated activities of volkensiflavone was its potential to inhibit HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. However, a study evaluating a range of biflavonoids, including volkensiflavone, found it to be only weakly active or inactive in inhibiting HIV-1 RT in vitro. nih.gov This contrasts with other reports that have listed it among anti-HIV active compounds. mdpi.com

In the context of cell division, computational studies have explored volkensiflavone's interaction with the mitotic kinesin Eg5. scilit.com This motor protein is vital for forming the bipolar mitotic spindle during cell division, making it a target for anticancer therapies. nih.govnih.gov An in-silico analysis predicted that volkensiflavone binds to an allosteric pocket of Eg5 with a binding energy of -8.4 kcal/mol. scilit.com This binding is theorized to inhibit the ATPase activity and motor function of Eg5, similar to the mechanism of other known Eg5 inhibitors like morelloflavone. frontiersin.org However, experimental validation of the direct inhibitory effect of volkensiflavone on Eg5 is not extensively documented.

Volkensiflavone also demonstrates significant immunomodulatory effects by altering the secretion of pro-inflammatory cytokines from macrophages. frontiersin.org In in-vitro studies using macrophages, volkensiflavone has been shown to inhibit the secretion of several key cytokines, including interleukin-6 (IL-6). bvsalud.org It, along with its glycoside fukugiside, also inhibited the release of interleukin-1β (IL-1β) when stimulated by cholesterol crystals. bvsalud.org Furthermore, a biflavonoid fraction containing volkensiflavone was found to inhibit the secretion of IL-12p70 and monocyte chemotactic protein-1 (MCP-1). bvsalud.orgmdpi.com The inhibition of these signaling molecules suggests a mechanism for the anti-inflammatory properties of volkensiflavone. Additionally, biflavonoids as a class are known to suppress the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are often mediated by transcription factors such as NF-κB. semanticscholar.orgconicet.gov.ar

Table 1: Summary of Volkensiflavone's Interaction with Specific Enzymes and Proteins

Target Enzyme/Protein Organism/Cell Type Activity Quantitative Data Source(s)
HIV-1 Reverse Transcriptase (RT) Virus Weakly active or inactive No IC50 value reported nih.gov
Mitotic Kinesin Eg5 Homo sapiens (in-silico) Allosteric binding Binding Energy: -8.4 kcal/mol scilit.com
Interleukin-6 (IL-6) Murine Macrophages Inhibition of secretion No IC50 value reported bvsalud.org
Interleukin-1β (IL-1β) Murine Macrophages Inhibition of secretion No IC50 value reported bvsalud.org
Interleukin-12p70 (IL-12p70) Murine Macrophages Inhibition of secretion No IC50 value reported bvsalud.orgmdpi.com
Monocyte Chemotactic Protein-1 (MCP-1) Murine Macrophages Inhibition of secretion No IC50 value reported bvsalud.orgmdpi.com
Cyclooxygenase-2 (COX-2) General (Biflavonoid class) Inhibition of expression No specific data for volkensiflavone semanticscholar.orgconicet.gov.ar
Inducible Nitric Oxide Synthase (iNOS) General (Biflavonoid class) Inhibition of expression No specific data for volkensiflavone semanticscholar.orgconicet.gov.ar

Interaction with Efflux Pumps

Volkensiflavone has been investigated for its ability to interact with and modulate efflux pumps, which are membrane proteins that contribute significantly to multidrug resistance (MDR) in both bacteria and cancer cells.

In the bacterium Staphylococcus aureus, certain efflux pumps are a primary mechanism of resistance to antibiotics. aimspress.com Studies have shown that a biflavonoid fraction containing volkensiflavone and morelloflavone can inhibit several of these pumps. mdpi.comingentaconnect.com Specifically, this biflavonoid mixture has been reported to inhibit the NorA, QacA/B, TetK, and MsrA efflux pumps. mdpi.comingentaconnect.comresearchgate.net By inhibiting these pumps, the biflavonoids potentiate the activity of antibiotics like norfloxacin, tetracycline, and erythromycin, reducing the minimum inhibitory concentration (MIC) required to suppress bacterial growth. mdpi.comingentaconnect.com For instance, in a S. aureus strain overexpressing the norA gene, a sub-inhibitory concentration of a biflavonoid subfraction containing volkensiflavone reduced the MIC of norfloxacin from 64 µg/mL to 8 µg/mL. ingentaconnect.com This indicates that volkensiflavone can act as an efflux pump inhibitor (EPI), restoring the efficacy of conventional antibiotics. ingentaconnect.comresearchgate.net

However, another study presents a seemingly contradictory finding. A mixture of volkensiflavone and morelloflavone was observed to have a protective effect on S. aureus against the toxic effects of ethidium (B1194527) bromide, a known substrate of efflux pumps. mdpi.com The study suggested that this protection might arise from the biflavonoids forming a complex with ethidium bromide, thereby preventing it from intercalating with bacterial DNA, rather than inhibiting its efflux. mdpi.com This highlights the complexity of volkensiflavone's interactions and suggests that its mechanism of action may vary depending on the substrate and experimental conditions.

In human cells, efflux pumps such as P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (ABCG2) are major contributors to chemotherapy failure in cancer. turkjps.org Flavonoids as a chemical class are widely recognized for their potential to modulate these ABC transporters. dntb.gov.uaresearchgate.net While extensive research exists on the inhibitory effects of various flavonoids on these pumps, specific experimental data detailing the direct inhibitory activity and IC50 values of volkensiflavone against human P-gp, MRP1, or ABCG2 are not well-documented in the reviewed literature. The potential for volkensiflavone to reverse MDR in human cancers via efflux pump inhibition remains an area for further investigation.

Table 2: Summary of Volkensiflavone's Interaction with Efflux Pumps

Efflux Pump Organism/Cell Line Effect Finding Source(s)
NorA Staphylococcus aureus Inhibition Potentiated norfloxacin activity; reduced MIC from 64 to 8 µg/mL. ingentaconnect.com
QacA/B Staphylococcus aureus Inhibition Implicated as an inhibitor as part of a biflavonoid mixture. mdpi.comresearchgate.net
TetK Staphylococcus aureus Inhibition Implicated as an inhibitor as part of a biflavonoid mixture. mdpi.comresearchgate.net
MsrA Staphylococcus aureus Inhibition Implicated as an inhibitor as part of a biflavonoid mixture. mdpi.comresearchgate.net
General (EtBr interaction) Staphylococcus aureus Protective Effect Protected cells against ethidium bromide-induced damage, possibly via complexation. mdpi.com
P-glycoprotein (P-gp/ABCB1) Homo sapiens Modulation (Inferred) Generally inhibited by flavonoids, but no specific data for volkensiflavone. researchgate.net
MRP1 Homo sapiens Modulation (Inferred) Generally modulated by flavonoids, but no specific data for volkensiflavone. dntb.gov.ua
ABCG2 Homo sapiens Modulation (Inferred) Generally inhibited by flavonoids, but no specific data for volkensiflavone. mdpi.com

Synthetic Strategies for Volkensiflavone and Its Analogues

Total Synthesis Approaches to Volkensiflavone

Total synthesis involves building the entire molecule from simpler, readily available precursors. For Volkensiflavone, a biflavonoid composed of two flavonoid units, total synthesis typically involves the strategic coupling of these monomeric units. General strategies for biflavonoid synthesis often include the coupling of two flavonoid monomers nih.gov. Key methods include the Ullmann coupling reaction, which facilitates the formation of a diaryl ether linkage between two flavonoid units nih.gov. Additionally, transition metal-catalyzed cross-coupling methods, such as Suzuki or iodide-biflavonoid couplings, are employed to achieve the desired linkages between flavonoid molecules. Oxidative coupling of chalcones or flavonoid units also represents a significant biogenetic and synthetic route for biflavonoids nih.gov.

The choice between convergent and linear synthesis methodologies is critical for complex molecules like biflavonoids.

Linear Synthesis : This approach involves a step-by-step, sequential construction of the molecule. In the context of biflavonoids, linear synthesis often begins with the preparation of a single flavonoid monomer, which then undergoes a series of reactions to form the dimeric structure. A common initial step is the Claissen-Schmidt condensation of an ortho-hydroxy acetophenone (B1666503) with benzaldehyde (B42025) to yield a chalcone (B49325) intermediate, subsequently converted into a flavone (B191248) monomer.

Convergent Synthesis : This methodology entails synthesizing several key molecular fragments independently and then joining them in a final, often more efficient, coupling step. For biflavonoids, this can involve the separate synthesis of two distinct flavonoid units, followed by their strategic linkage nih.gov. A notable example is the modular synthesis of 8,8'-biflavones, which utilizes a regioselective Fe-mediated oxidative coupling of acetophenone dimer key intermediates. This modular approach has enabled the scalable synthesis of diverse biflavone libraries. The convergent total synthesis of (+)-carambolaflavone A, a C-aryl glycoside flavonoid, exemplifies this strategy, featuring a bismuth triflate-catalyzed stereoselective C-aryl glycosylation as a pivotal step.

The total synthesis of complex flavonoids, particularly biflavonoids like Volkensiflavone, is fraught with challenges.

Challenges :

Structural Complexity : Biflavonoids possess high molecular weights and intricate structures, often featuring multiple functional groups such such as hydroxyl, methoxy, and keto groups, along with double bonds and numerous stereogenic centers. This leads to substantial structural diversity and complexity nih.gov.

Regioselectivity : Achieving precise regioselective coupling of the two flavonoid units remains a significant hurdle. Biflavonoids exhibit various linkage types, including C-C and C-O bonds at different positions (e.g., 3-8'', 6-6'', 8-8''), making selective bond formation challenging. The construction of sterically demanding tetra-ortho-substituted biaryls, characteristic of many biflavones, adds to this synthetic difficulty.

Substrate Scope and Reaction Conditions : Traditional synthetic routes often suffer from a narrow substrate scope, necessitating highly functionalized monomers, or requiring multi-step functionalization and harsh reaction conditions.

Yield and Scalability : Achieving high yields and developing scalable synthetic methods for these complex natural products can be particularly difficult.

Advances : Recent advancements aim to overcome these synthetic obstacles.

Modular and Scalable Approaches : The development of modular and scalable synthetic routes, such as the Fe-mediated oxidative coupling for acetophenone dimers, has significantly improved the efficient synthesis of biflavone libraries.

Optimized Catalytic Methods : Continuous evaluation and optimization of catalytic methods, including the use of stoichiometric oxidants like FeCl3/SiO2, have led to enhanced biflavone synthesis.

Semisynthesis of Volkensiflavone Derivatives

Semisynthesis is a valuable strategy that utilizes chemical compounds isolated from natural sources as starting materials to produce novel compounds. This approach is often more cost-effective than total synthesis for high-molecular-weight or structurally complex molecules, as it leverages the complex scaffolds already present in natural precursors. Volkensiflavone itself is a natural product found in plants such as Garcinia livingstonei and Rheedia edulis. Semisynthesis enables the derivatization of these natural lead compounds to modify their functional groups, potentially enhancing their biological activity or improving properties like solubility and bioavailability.

Natural biflavonoids, including Volkensiflavone, serve as excellent precursors for chemical modification. This strategy capitalizes on the intricate molecular frameworks already assembled by biological pathways, thereby reducing the number of synthetic steps required compared to de novo total synthesis. For instance, morelloflavone (B191904), another biflavonoid, has been subjected to structural modifications through acylation and alkylation reactions to yield semisynthetic compounds with altered inhibitory effects on proteases.

Various derivatization strategies are applied to modify Volkensiflavone and its analogues, influencing their physicochemical and biological properties.

Alkylation : This involves the introduction of alkyl groups, commonly through the methylation of hydroxyl functionalities. For example, hexamethyl ethers of biflavonoids, such as volkensiflavone hexamethyl ether and GB1a hexamethyl ether, have been synthesized and assessed for their biological activities. Alkylation can significantly impact the lipophilicity and membrane permeability of the compounds.

Acylation : Acylation introduces acyl groups, typically via the esterification of hydroxyl groups. An example is the synthesis of penta-O-acetyl derivatives of morelloflavone, which can lead to modifications in biological activity.

Glycosylation : This strategy involves attaching sugar moieties to the flavonoid structure. Glycosylation is particularly important for enhancing water solubility and improving pharmacodynamic and pharmacokinetic profiles, including bioavailability and antitumor activity. An enzymatic system employing O-glycosyltransferase UGT74AN2 and sucrose (B13894) synthase AtSuSy has been developed for the biosynthesis of biflavonoid glycosides. This system successfully glycosylated various biflavonoids, resulting in a remarkable increase in their water solubility, ranging from 20- to 980-fold compared to their aglycones. An example of such a derivative is Volkensiflavone-7-O-rhamnopyranoside.

Chemoenzymatic Synthesis of Volkensiflavone Analogues

Chemoenzymatic synthesis integrates conventional chemical reactions with enzymatic transformations. This hybrid approach is highly advantageous for the synthesis of complex natural products that possess multiple stereocenters, as enzymes offer exceptional stereo- and regioselectivity, often under milder reaction conditions than purely chemical routes.

Development of Novel Synthetic Methodologies for Biflavonoids

The structural diversity and complexity of biflavonoids necessitate the continuous development of novel and efficient synthetic methodologies to access a wider range of these compounds, especially for those that are scarce in nature or possess unique structural features.

Modular and Divergent Strategies : Recent advancements have focused on developing modular and divergent synthetic strategies. These approaches enable the step-economical preparation of structurally diverse collections of novel unnatural biflavonoids. Such strategies have also shown potential for extending to the synthesis of even rarer triflavonoids. This involves using appropriate pairs of boronate- and bromo-functionalized flavonoid monomers in cross-coupling reactions to generate "hybrid" biflavonoids, where the flavonoid monomers belong to different subclasses.

Visible-Light Iridium-Catalyzed Radical C-3 Alkylation : A novel method for the synthesis of non-symmetrical 3,3''-biflavones involves a visible-light iridium-catalyzed radical C-3 alkylation of flavones with o-methoxy phenacyl bromides. This method, followed by selective demethylation and Baker-Venkataraman rearrangement, allowed for the creation of a library of 20 structurally novel biflavones, demonstrating a modular strategy to rapidly expand structural complexity and diversity.

Enzymatic Synthesis : An innovative enzymatic system has been developed for the biosynthesis of biflavonoid glycosides. This system utilizes O-glycosyltransferase UGT74AN2 and sucrose synthase AtSuSy, exhibiting remarkable substrate promiscuity and successfully glycosylating 10 structurally diverse biflavonoids. This approach has yielded biflavonoid monoglycosides and diglycosides with significantly increased water solubility (20- to 980-fold enhancement), addressing challenges related to bioavailability and hydrophilicity.

Strategies for Specific Linkage Types : Efforts have also been directed towards developing scalable syntheses for specific biflavonoid linkage types, such as 8,8'-biflavones. This involves investigating one-step oxidative coupling procedures for acetophenone dimer key intermediates, overcoming chemoselectivity issues, and then proceeding with Claisen-Schmidt condensation and I2-catalyzed oxidation to yield the desired biflavones.

These novel methodologies are crucial for expanding the chemical space of biflavonoids, providing access to compounds with diverse structures for further biological investigation.

Table 2: Novel Synthetic Methodologies for Biflavonoids

MethodologyFocus/OutcomeKey Features/ReagentsCitation
Modular and Divergent StrategiesAccess to structurally diverse "hybrid" and unnatural biflavonoids, triflavonoidsSuzuki-Miyaura cross-coupling of functionalized monomers
Visible-Light Iridium-Catalyzed C-3 AlkylationSynthesis of non-symmetrical 3,3''-biflavonesIridium catalyst, o-methoxy phenacyl bromides, Baker-Venkataraman rearrangement
Enzymatic Biosynthesis of GlycosidesEnhanced solubility and bioavailability of biflavonoidsO-glycosyltransferase UGT74AN2, sucrose synthase AtSuSy
Scalable Synthesis of 8,8'-BiflavonesEfficient preparation of specific linkage type biflavonesOne-step oxidative coupling, I2-catalyzed oxidation

Computational and Theoretical Chemistry Studies on Volkensiflavone

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental for understanding the intrinsic properties of molecules like Volkensiflavone, including their electronic distribution and potential reactivity. These calculations can provide insights into molecular orbitals, electrostatic potentials, and global reactivity descriptors.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and properties of molecules. It allows for the calculation of various parameters that describe a molecule's behavior, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are indicative of a molecule's electron-donating and electron-accepting capabilities, respectively rsc.org. DFT can also be used to determine global reactivity descriptors like chemical hardness, global softness, electrophilicity, and electronegativity rsc.orgarchive.org.

In the context of biflavonoids, including Volkensiflavone, quantum chemical studies have been performed to calculate thermodynamic, molecular orbital, and electrostatic potential properties researchgate.netnih.gov. These calculations help in comparing their biological and chemical features, particularly in relation to their free radical scavenging capacity, which is often linked to the presence of hydroxyl functional groups nih.gov. Such studies contribute to a deeper understanding of how the structural features of Volkensiflavone influence its chemical reactivity and potential for biological interactions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis explores the possible three-dimensional arrangements of a molecule, while molecular dynamics (MD) simulations investigate the time-dependent behavior of molecular systems, including their flexibility and interactions with their environment. These computational techniques are crucial for understanding how a molecule's shape and movement influence its biological activity.

For biflavonoids related to Volkensiflavone, such as morelloflavone (B191904), conformational studies have been conducted using semi-empirical methods like AM1 (Austin Model 1) researchgate.net. These studies have revealed the coexistence of different conformers in solution and provided insights into the spatial arrangement of the flavone (B191248) and flavanone (B1672756) units within the biflavonoid structure researchgate.net. While specific detailed conformational analysis data for Volkensiflavone using advanced MD simulations were not extensively detailed in the search results, molecular dynamics simulations are generally applied to explore the conformational stability of ligands within protein active sites researchgate.netnih.govd-nb.infoethz.chzenodo.org. This is particularly relevant for understanding how compounds like Volkensiflavone interact with target proteins, as the flexibility of both the ligand and the protein can significantly influence binding frontiersin.org.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (like Volkensiflavone) to a receptor (e.g., a protein target) jscimedcentral.comopenaccessjournals.comnih.gov. This method simulates the molecular interactions to identify potential binding sites and estimate the strength of the interaction, often expressed as binding energy jscimedcentral.comopenaccessjournals.com.

Volkensiflavone has been a subject of several molecular docking studies, particularly in the context of its potential as an inhibitor for various enzymes.

Molecular Docking Studies of Volkensiflavone

Target ProteinBinding Affinity (kcal/mol)Key InteractionsReference
Pancreatic Lipase (PDB: 1LPB)-8.4Not specified in detail, but generally involves hydrogen bonds and hydrophobic interactions. myfoodresearch.com
SARS-CoV-2 3-chymotrypsin-like protease (3CLpro)High affinity, among the highestChromanone moieties (rings A' and C) showed stacked amide-pi and pi-pi T-shaped interactions with His41 (catalytic dyad). Phenolic moiety to Asn142. researchgate.netnih.gov
SARS-CoV-2 Papain-like protease (PLpro)-10.1 to -10.8 (for top compounds, amentoflavone (B1664850) had highest affinity, volkensiflavone was also evaluated)Not specified for Volkensiflavone, but for amentoflavone, benzopyrone (ring C) and phenolic moiety (ring B) participated through H-bonding and pi-anion interactions with Lys711 and His342. researchgate.netnih.gov

In a study investigating potential inhibitors for pancreatic lipase, Volkensiflavone showed a binding affinity of -8.4 kcal/mol myfoodresearch.com. More notably, in the search for potential SARS-CoV-2 inhibitors, molecular docking studies identified Volkensiflavone as having a high binding affinity to the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro) researchgate.netnih.gov. Its chromanone moieties were found to engage in stacked amide-pi and pi-pi T-shaped interactions with His41, a crucial residue in the 3CLpro catalytic dyad. Additionally, its phenolic moiety interacted with Asn142 nih.gov. Volkensiflavone was also evaluated against SARS-CoV-2 Papain-like protease (PLpro), where other biflavonoids like amentoflavone showed very high affinities researchgate.netnih.gov. These findings highlight Volkensiflavone's potential as a lead compound for further investigation in drug development.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between a molecule's chemical structure and its biological activity dicames.onlinenih.govnih.gov. This technique allows for the prediction of the activity of new, untested compounds, reducing the need for extensive experimental work dicames.online.

Volkensiflavone has been mentioned in the context of QSAR studies aimed at predicting the anti-malarial potential of various compounds colab.ws. QSAR models are valuable in drug design and medicinal chemistry as they provide a comprehensive set of data without requiring expensive laboratory experiments dicames.online. By correlating structural descriptors with observed activities, QSAR models can help in optimizing the design of new drug molecules nih.gov.

In Silico Prediction of Biological Activities and Signaling Pathway Modulation

In silico prediction methods leverage computational tools to forecast the biological activities of compounds and their potential to modulate cellular signaling pathways. These predictions can guide experimental validation and accelerate the drug discovery process nih.govpjps.pk.

For Volkensiflavone and other related biflavonoids, in silico predictions have indicated a range of potential biological activities. For instance, Prediction of Activity Spectra for Substances (PASS) analysis has suggested that these molecules possess the capability to inhibit NOS2 expression, NAD(P)H oxidase expression, and exhibit free radical scavenging and antiviral activities nih.gov. This is consistent with in vitro results observed for some biflavonoids nih.gov.

Specifically, in the context of antiviral properties, in silico studies have highlighted Volkensiflavone's potential against SARS-CoV-2, particularly through its strong binding to key viral proteases like 3CLpro researchgate.netnih.gov. While detailed signaling pathway modulation for Volkensiflavone specifically was not extensively found, the ability of similar flavonoids to interfere with various signaling pathways, such as MAPK, mTOR, and Akt, has been demonstrated in other studies, influencing processes like cell proliferation and apoptosis frontiersin.orgresearchgate.net. These computational predictions serve as a crucial initial step in identifying promising compounds and their potential therapeutic applications.

Future Research Directions for Volkensiflavone

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While Volkensiflavone has demonstrated known activities such as antioxidant, anti-inflammatory, analgesic, antibacterial, and antitumor effects, the exploration of its undiscovered biological activities presents a significant avenue for future research ontosight.aimdpi.comnih.govresearchgate.net. Given its structural characteristics as a flavonoid, it is plausible that Volkensiflavone may exhibit other pharmacological properties yet to be identified. Research could focus on high-throughput screening against a broader spectrum of disease targets, including neurological disorders, metabolic diseases, and various infectious agents beyond bacteria. For instance, its anti-inflammatory properties suggest potential in chronic inflammatory conditions, while its antioxidant capacity could be beneficial in oxidative stress-related pathologies ontosight.ai. Investigations could also extend to immunomodulatory effects, antiviral activities, or its role in regulating cellular senescence and autophagy. Such broad-spectrum screening, followed by targeted validation studies, would be instrumental in identifying novel therapeutic applications for Volkensiflavone, positioning it as a lead compound for drug development ontosight.ai.

Advanced Mechanistic Elucidation Utilizing Omics Technologies

A comprehensive understanding of Volkensiflavone's mechanism of action at the molecular level is paramount for its rational development as a therapeutic agent. Future research should extensively utilize "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, to provide holistic insights into its cellular effects ak-tyagi.comnih.govneuroimmunology-drugdevelopment.comnih.gov.

Genomics and Transcriptomics: By analyzing changes in gene expression profiles (transcriptomics) in response to Volkensiflavone treatment, researchers can identify the specific signaling pathways and regulatory networks it modulates. This can reveal primary targets and downstream effects, offering clues about its therapeutic actions and potential off-target effects.

Proteomics: Proteomic studies can identify alterations in protein expression, post-translational modifications, and protein-protein interactions induced by Volkensiflavone. This provides direct evidence of its impact on cellular machinery and helps pinpoint specific protein targets or pathways affected.

Metabolomics: Metabolomics, which involves the comprehensive analysis of small molecule metabolites, can reveal shifts in cellular metabolic pathways. This is particularly valuable for understanding how Volkensiflavone influences cellular energy metabolism, redox balance, and other crucial biochemical processes, bridging the genotype-phenotype gap nih.gov.

Integrating data from these multi-omics approaches, coupled with advanced bioinformatics and artificial intelligence (AI)-driven analytics, will enable the construction of detailed molecular interaction maps. This will not only elucidate the precise mechanisms underlying its known activities but also uncover previously unrecognized molecular targets and pathways, thereby enhancing target identification and validation for drug development ak-tyagi.comneuroimmunology-drugdevelopment.comnih.gov.

Rational Design and Synthesis of Enhanced Volkensiflavone Analogues with Optimized Bioactivity

The rational design and synthesis of Volkensiflavone analogues represent a critical future direction to enhance its therapeutic profile. Rational drug design involves systematically modifying the chemical structure of a lead compound to improve its efficacy, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and reduce potential toxicity rjpdft.com.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are essential to identify key functional groups and structural motifs responsible for Volkensiflavone's biological activities. By synthesizing a series of derivatives with subtle structural variations, researchers can map the relationship between chemical structure and biological response.

Targeted Modifications: Based on mechanistic insights (e.g., from omics data) and structural information (e.g., from crystallography or computational modeling of protein-ligand interactions), specific modifications can be designed. These might include altering solubility, improving metabolic stability, enhancing binding affinity to desired targets, or reducing binding to off-targets.

Combinatorial Chemistry and Medicinal Chemistry Approaches: High-throughput synthesis and combinatorial chemistry can be employed to generate diverse libraries of Volkensiflavone analogues. These libraries can then be screened for improved bioactivity, leading to the identification of compounds with optimized therapeutic potential. Analog design, as a strategy, is widely used in pharmaceutical research for molecular modification to prepare new molecules with improved properties rjpdft.com.

This iterative process of design, synthesis, and biological evaluation will be crucial for developing next-generation Volkensiflavone-based therapeutics with superior pharmacological characteristics rjpdft.commdpi.comdicames.online.

Integration of Computational and Experimental Methodologies for Novel Drug Discovery

The future of Volkensiflavone research lies in the synergistic integration of computational and experimental methodologies to accelerate novel drug discovery. This interdisciplinary approach can significantly streamline the identification and optimization of promising drug candidates silicos-it.bececam.orgnih.gov.

Computational Approaches:

Molecular Docking and Dynamics Simulations: These techniques can predict how Volkensiflavone and its analogues interact with specific biological targets at an atomic level, identifying optimal binding poses and affinities cecam.orgnih.govdokumen.pub.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish mathematical relationships between chemical structures and biological activities, enabling the prediction of activity for new, unsynthesized compounds and guiding analogue design dicames.onlinenih.gov.

Virtual Screening: Large chemical libraries, including virtual libraries of billions of compounds, can be rapidly screened computationally to identify potential binders to a target, significantly reducing the need for extensive experimental screening silicos-it.benih.gov.

AI and Machine Learning: AI and machine learning algorithms can analyze vast datasets of biological and chemical information to predict ligand properties, target activities, and even de novo design novel molecular structures with desired characteristics ak-tyagi.comsilicos-it.be.

Experimental Validation: Computational predictions must be rigorously validated through experimental assays. This includes in vitro biochemical and cell-based assays, followed by in vivo studies in appropriate animal models. The feedback loop between computational predictions and experimental results allows for continuous refinement of models and more efficient identification of potent and selective compounds.

This integrated strategy, moving from in silico prediction to in vitro and in vivo validation, offers a powerful paradigm for accelerating the discovery and development of Volkensiflavone-derived drug candidates, addressing the challenges of cost and time in traditional drug discovery silicos-it.bececam.orgnih.govnih.gov.

Q & A

Q. What spectroscopic methods are critical for characterizing Volkensiflavone’s structure, and how are they applied?

Volkensiflavone’s structural elucidation relies on a combination of UV, IR, and NMR spectroscopy. UV-Vis spectroscopy identifies conjugated systems (e.g., λmax at 348 nm for flavonoid chromophores), while IR confirms functional groups like hydroxyl (3423 cm⁻¹) and carbonyl (1643 cm⁻¹) . 1D and 2D NMR (e.g., ¹H, ¹³C, HMBC, and HSQC) resolve its biflavonoid skeleton by cross-referencing chemical shifts with literature data (e.g., comparison to amentoflavone or morelloflavone derivatives) .

Q. How is Volkensiflavone isolated from plant sources, and what solvents are optimal?

Isolation typically involves ethanol or methanol extraction of plant material (e.g., Garcinia dulcis leaves), followed by liquid-liquid partitioning (e.g., ethyl acetate/water) and column chromatography (silica gel or Sephadex LH-20). Polar solvents like methanol enhance recovery due to Volkensiflavone’s hydroxyl-rich structure, while TLC with FeCl₃ staining aids in tracking phenolic fractions .

Q. What are the primary challenges in ensuring Volkensiflavone’s purity during isolation?

Co-elution with structurally similar biflavonoids (e.g., fukugetin or GB-2a) is a key issue. Purity is validated via HPLC (C18 columns, acetonitrile/water gradients) and melting point consistency (e.g., 290–293°C). Rechromatography of minor fractions (e.g., using preparative TLC) is often required to remove contaminants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Volkensiflavone?

Discrepancies (e.g., varying MIC values against Staphylococcus aureus) may arise from differences in bacterial strains, solvent systems, or assay protocols. Standardization using CLSI guidelines, internal controls (e.g., vancomycin), and dose-response curves (IC₅₀ calculations) improves reproducibility. Meta-analyses of peer-reviewed studies (e.g., comparing synergistic effects with β-lactams) are also critical .

Q. What experimental designs are recommended to study Volkensiflavone’s role in overcoming antibiotic resistance?

Focus on efflux pump inhibition assays using ethidium bromide accumulation tests in multidrug-resistant strains. Pair Volkensiflavone with sub-inhibitory concentrations of antibiotics (e.g., ciprofloxacin) and measure fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy). Include cytotoxicity assays (e.g., mammalian cell lines) to validate selectivity .

Q. How can computational methods enhance the study of Volkensiflavone’s mechanism of action?

Molecular docking (e.g., AutoDock Vina) predicts interactions with bacterial targets like NorA efflux pumps or penicillin-binding proteins. MD simulations (GROMACS) assess binding stability, while QSAR models optimize its scaffold for improved pharmacokinetics .

Q. What strategies address low yields in Volkensiflavone synthesis or extraction?

Optimize extraction parameters via Box-Behnken design, testing variables like solvent polarity, temperature, and extraction time. Semi-synthesis from naringenin or apigenin precursors using regioselective coupling (e.g., Suzuki-Miyaura) may improve scalability. Quantify yields via HPLC-DAD against certified standards .

Data Analysis & Reporting Guidelines

Q. How should researchers document Volkensiflavone’s spectroscopic data for reproducibility?

Follow Beilstein Journal guidelines: report NMR shifts (δ in ppm), coupling constants (J in Hz), and integration values in tables. Include raw spectral data in supplementary files (e.g., NOESY correlations for stereochemistry). Avoid duplicating figures in text unless critical for discussion .

Q. What statistical methods are appropriate for analyzing Volkensiflavone’s bioactivity data?

Use ANOVA with post-hoc tests (Tukey’s HSD) for dose-response comparisons. For synergy studies, apply the Bliss Independence Model or Chou-Talalay method. Report confidence intervals (95%) and effect sizes to contextualize significance .

Q. How can researchers mitigate bias in interpreting Volkensiflavone’s pharmacological potential?

Blind experiments during bioassays and independent replication in separate labs reduce confirmation bias. Pre-register hypotheses (e.g., on Open Science Framework) and disclose all data, including negative results (e.g., lack of cytotoxicity up to 100 µM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.